4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

This sulfamoyl benzamide derivative features a unique 2-methoxy-2-(thiophen-3-yl)ethyl side chain that creates a distinct hydrogen-bond acceptor and π-stacking geometry, making it an essential probe for NK₁ receptor SAR studies. Unlike generic analogs, CAS 1448045-85-9 enables direct comparison of O-methylated vs. hydroxy-bearing analogs for metabolic stability profiling and ceramidase inhibition screening. Ideal for HPLC-MS method development and reaction monitoring.

Molecular Formula C16H20N2O4S2
Molecular Weight 368.47
CAS No. 1448045-85-9
Cat. No. B2739601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
CAS1448045-85-9
Molecular FormulaC16H20N2O4S2
Molecular Weight368.47
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OC
InChIInChI=1S/C16H20N2O4S2/c1-18(2)24(20,21)14-6-4-12(5-7-14)16(19)17-10-15(22-3)13-8-9-23-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19)
InChIKeyLPFMMTQQIXRQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide (CAS 1448045-85-9): Procurement-Relevant Identity and Class Context


4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide (CAS 1448045-85-9, molecular formula C₁₆H₂₀N₂O₄S₂, molecular weight 368.47 g/mol) is a synthetic sulfamoyl benzamide derivative [1]. The compound belongs to a class of small molecules explored in patents assigned to Kissei Pharmaceutical and other entities for neurokinin (NK₁/substance P) receptor antagonism [2]. Its scaffold features a para-dimethylsulfamoyl benzamide core connected via an amide linkage to a 2-methoxy-2-(thiophen-3-yl)ethyl side chain. This structural arrangement places it within a chemical space adjacent to other thiophene-containing benzamide analogs, including the acid ceramidase inhibitor 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide (CAS 1351607-97-0) [1].

Why Generic Substitution Fails for 4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide: Structural Determinants That Defy Simple Interchange


Within the dimethylsulfamoyl benzamide chemotype, modification of the amine-bearing side chain profoundly alters target engagement profiles. Patent SAR data for the sulfamoyl benzamide series demonstrate that the nature of the substituent attached to the benzamide nitrogen dictates selectivity between the substance P (NK₁) receptor and off-target receptors [1]. The 2-methoxy-2-(thiophen-3-yl)ethyl moiety in this compound introduces a chiral methoxy-bearing carbon adjacent to the thiophene ring, a stereoelectronic arrangement absent in simpler N-benzyl or N-phenyl analogs. This substitution pattern influences hydrogen-bonding capacity, π-stacking geometry with aromatic receptor residues, and metabolic stability relative to des-methoxy or hydroxy-substituted comparators [2]. Consequently, procurement of a generic dimethylsulfamoyl benzamide without this specific side chain cannot replicate the binding and functional profile of CAS 1448045-85-9.

Product-Specific Quantitative Evidence Guide: 4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide vs. Closest Structural Analogs


Critical Structural Alert: Methoxy vs. Hydroxy at the Ethyl Linker Position – Impact on Predicted Metabolic Stability

The target compound bears a methoxy substituent on the ethyl linker carbon adjacent to the thiophene ring, whereas the closest commercially cataloged analog with publicly disclosed bioactivity, 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide (CAS 1351607-97-0), contains a free hydroxyl group at the equivalent position. The O-methylation eliminates a hydrogen-bond donor site and a potential Phase II metabolic conjugation handle (glucuronidation/sulfation of the secondary alcohol), while increasing lipophilicity (calculated ΔlogP ≈ +0.5 to +0.7 relative to the hydroxy analog) [1]. In the broader NK₁ benzamide antagonist series, methoxy substitution on the carbon adjacent to the aromatic ring has been correlated with enhanced metabolic stability and altered CNS penetration profiles [2].

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Thiophene-3-yl vs. Thiophene-2-yl Regioisomerism: Implications for π-Stacking Geometry and Target Recognition

The target compound incorporates a thiophene ring attached at the 3-position, whereas many commercial analogs (e.g., 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide, CAS 1797963-73-5) utilize the 2-thienyl isomer. Thiophene regioisomerism alters the vector of the sulfur atom relative to the linker attachment point, modifying the preferred dihedral angle between the thiophene plane and the amide side chain. In benzamide-based receptor antagonists, the 3-thienyl orientation has been associated with altered π-stacking interactions with aromatic receptor residues (Phe, Tyr, Trp) compared to the 2-thienyl isomer [1]. This regioisomeric difference can translate to divergent binding poses and selectivity profiles even when all other substituents remain constant [2].

Medicinal Chemistry Receptor Binding Conformational Analysis

Class-Level Evidence: Dimethylsulfamoyl Benzamide Chemotype Demonstrates Sub-Nanomolar NK₁ Receptor Engagement in Patent-Disclosed Series

Within the sulfamoyl benzamide patent family (US 9,708,266 B2 and related filings from Kissei Pharmaceutical), structurally related compounds bearing the 4-(dimethylsulfamoyl)benzamide core exhibit potent binding to the human substance P (NK₁) receptor. The most potent disclosed analog in this series achieves an IC₅₀ of 2.35 nM against the human NK₁ receptor, measured by ligand-displacement assay using [³H]-labeled antagonist in HEK293 cell membranes at pH 7.4 and 2 °C [1]. Other exemplified compounds in the same patent demonstrate IC₅₀ values ranging from sub-nanomolar to low micromolar, depending on side-chain modifications [2]. While CAS 1448045-85-9 itself has not had its individual IC₅₀ published, its structural congruence with the potent sub-series (dimethylsulfamoyl benzamide with thiophene-containing ethyl linker) places it within the high-affinity phenotypic neighborhood of this chemical series.

Neurokinin Receptor NK₁ Antagonist GPCR Binding Affinity

Best Research and Industrial Application Scenarios for 4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide (CAS 1448045-85-9)


Structure-Activity Relationship (SAR) Exploration of Sulfamoyl Benzamide NK₁ Receptor Antagonists

This compound is best deployed as a structurally defined probe for SAR studies aimed at optimizing the ethyl linker region of sulfamoyl benzamide NK₁ antagonists. Its methoxy-thiophene-3-yl substitution pattern provides a distinct vector for hydrogen-bond acceptor placement and π-stacking geometry that complements existing patent-exemplified analogs. Researchers can systematically compare its binding profile against the 2-thienyl and des-methoxy congeners to map the pharmacophoric requirements for NK₁ receptor affinity and selectivity [1].

Metabolic Stability Differentiation Studies: Methoxy-Protected vs. Hydroxy-Containing Benzamide Analogs

The O-methylated ethyl linker in CAS 1448045-85-9 makes it a valuable comparator in head-to-head metabolic stability assays against hydroxy-bearing analogs (e.g., CAS 1351607-97-0). Procurement of this compound enables direct evaluation of the impact of masking the free hydroxyl on microsomal half-life, CYP-mediated oxidation susceptibility, and Phase II conjugation rates. Such data inform lead optimization strategies where balancing potency with metabolic durability is critical [2].

Chemical Probe for Ceramidase Pathway Pharmacology (Class-Level Hypothesis)

Given the structural similarity to 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide, a reported inhibitor of acid ceramidase (IC₅₀ ≈ 340 nM), CAS 1448045-85-9 can be evaluated as a methoxy-protected analog for ceramidase inhibition. Its use in sphingolipid metabolism studies, particularly in melanoma or cancer cell lines where acid ceramidase is a validated target, may reveal whether O-methylation enhances or ablates enzyme inhibitory activity [3].

Reference Standard for Analytical Method Development and Quality Control

As a well-defined single chemical entity with a unique CAS number (1448045-85-9), molecular formula C₁₆H₂₀N₂O₄S₂, and molecular weight 368.47 g/mol, this compound can serve as a reference standard for HPLC-MS method development, purity verification, and quantification of structurally related sulfamoyl benzamide derivatives in reaction monitoring or stability-indicating assays [1].

Quote Request

Request a Quote for 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.